molecular formula C12H13BrO4 B140665 Hiburipyranone CAS No. 134419-24-2

Hiburipyranone

Cat. No. B140665
M. Wt: 301.13 g/mol
InChI Key: ABYJQBOBODIJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hiburipyranone is an organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a heterocyclic compound that contains a pyranone ring and a hydroxyl group. Hiburipyranone has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

Hiburipyranone has been studied extensively in drug discovery and development due to its potential applications as a lead compound for the development of new drugs. It has been shown to exhibit various biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory activities. Hiburipyranone has been used as a starting material for the synthesis of various analogs, which have shown improved biological activities.

Mechanism Of Action

The mechanism of action of hiburipyranone is not fully understood, but it is believed to act by inhibiting the activity of enzymes or proteins involved in various biological processes. For example, hiburipyranone has been shown to inhibit the growth of bacteria by inhibiting the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. Hiburipyranone has also been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression.

Biochemical And Physiological Effects

Hiburipyranone has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Hiburipyranone has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. In addition, hiburipyranone has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

Hiburipyranone has several advantages for lab experiments, including its ease of synthesis, low cost, and availability. It can be synthesized using various methods, and its purity and yield can be optimized by adjusting the reaction conditions. However, hiburipyranone also has limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of hiburipyranone. One direction is to explore its potential applications in drug discovery and development, particularly as a lead compound for the development of new antimicrobial, antifungal, antitumor, and anti-inflammatory drugs. Another direction is to study its mechanism of action in more detail, particularly its interactions with enzymes and proteins involved in various biological processes. Finally, future studies could explore the synthesis of hiburipyranone analogs with improved biological activities and pharmacological properties.
In conclusion, hiburipyranone is an organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of hiburipyranone in drug discovery and development.

properties

CAS RN

134419-24-2

Product Name

Hiburipyranone

Molecular Formula

C12H13BrO4

Molecular Weight

301.13 g/mol

IUPAC Name

7-bromo-6,8-dihydroxy-3-propyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C12H13BrO4/c1-2-3-7-4-6-5-8(14)10(13)11(15)9(6)12(16)17-7/h5,7,14-15H,2-4H2,1H3

InChI Key

ABYJQBOBODIJHJ-UHFFFAOYSA-N

SMILES

CCCC1CC2=CC(=C(C(=C2C(=O)O1)O)Br)O

Canonical SMILES

CCCC1CC2=CC(=C(C(=C2C(=O)O1)O)Br)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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